2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C9H5ClF6O3S and a molecular weight of 342.64 g/mol . This compound is characterized by the presence of two trifluoromethyl groups and a methoxy group attached to a benzenesulfonyl chloride moiety. It is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
The synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride typically involves the reaction of 2-methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl fluoride with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually heated to reflux, and the product is purified by distillation or recrystallization .
Chemical Reactions Analysis
2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides under appropriate conditions.
Reduction: Reduction of the sulfonyl chloride group can yield sulfinates or thiols.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The trifluoromethyl groups enhance the electrophilicity of the sulfonyl chloride, making it more reactive towards nucleophiles. The methoxy group can also participate in electronic interactions, influencing the overall reactivity of the compound .
Comparison with Similar Compounds
2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound lacks the methoxy group and has only one trifluoromethyl group, making it less reactive and less versatile in chemical reactions.
2-(Trifluoromethyl)benzenesulfonyl chloride: This compound has a similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and applications.
4-Nitrobenzenesulfonyl chloride: This compound has a nitro group instead of trifluoromethyl groups, leading to different electronic properties and reactivity.
The presence of two trifluoromethyl groups and a methoxy group in this compound makes it unique in terms of reactivity and applications, offering advantages in various chemical and industrial processes.
Properties
IUPAC Name |
2-methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF6O3S/c1-19-6-3-4(8(11,12)13)2-5(9(14,15)16)7(6)20(10,17)18/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKBHYNFGQCVFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1S(=O)(=O)Cl)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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